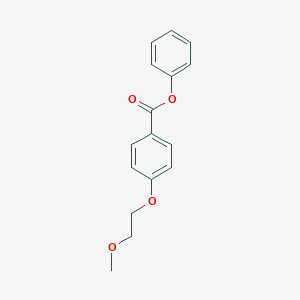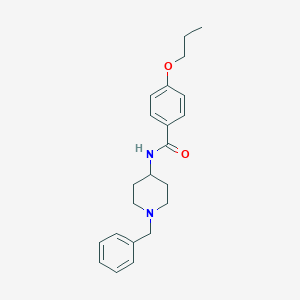
Phenyl 4-(2-methoxyethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-(2-methoxyethoxy)benzoate, also known as PMB, is a chemical compound used in various scientific research applications. It belongs to the class of benzophenone derivatives and is often used as a photoinitiator in polymer chemistry. PMB is known for its unique properties, including its ability to absorb ultraviolet light and initiate polymerization reactions.
作用機序
Phenyl 4-(2-methoxyethoxy)benzoate works by absorbing ultraviolet light and initiating polymerization reactions. When exposed to UV light, this compound undergoes a photochemical reaction that produces free radicals. These free radicals then initiate the polymerization of monomers, resulting in the formation of a polymer network.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and has low levels of skin irritation. This compound has also been shown to have minimal impact on the environment.
実験室実験の利点と制限
One of the major advantages of using Phenyl 4-(2-methoxyethoxy)benzoate as a photoinitiator is its ability to absorb UV light efficiently, resulting in fast and efficient polymerization reactions. Additionally, this compound is stable and has a long shelf life, making it a reliable reagent for lab experiments. However, this compound has some limitations, including its high cost and limited solubility in some solvents.
将来の方向性
There are several future directions for research on Phenyl 4-(2-methoxyethoxy)benzoate, including its use in the development of new materials for various applications. This compound can also be further optimized for use in photodynamic therapy for cancer treatment. Additionally, there is potential for the development of new synthesis methods for this compound that are more efficient and cost-effective.
In conclusion, this compound is an important chemical compound with numerous scientific research applications. Its unique properties make it a valuable reagent in polymer chemistry and organic synthesis. While there is limited information available on its biochemical and physiological effects, this compound has been shown to be relatively non-toxic and have minimal impact on the environment. Further research on this compound is needed to fully explore its potential applications and optimize its use in various fields.
合成法
The synthesis of Phenyl 4-(2-methoxyethoxy)benzoate involves the reaction of 4-hydroxybenzoic acid with methoxyethanol and thionyl chloride. The resulting product is then treated with phenyl magnesium bromide to yield this compound. This synthesis method has been extensively studied and optimized for high yields and purity.
科学的研究の応用
Phenyl 4-(2-methoxyethoxy)benzoate has numerous scientific research applications, including its use as a photoinitiator in polymer chemistry. It is commonly used in the production of dental composites, adhesives, and coatings. This compound is also used in the synthesis of various organic compounds and as a reagent in organic chemistry. Additionally, this compound has been studied for its potential use in photodynamic therapy for cancer treatment.
特性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
phenyl 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-11-12-19-14-9-7-13(8-10-14)16(17)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChIキー |
RRACKSGLDTWCNJ-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
正規SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269267.png)
![N-[3-(acetylamino)phenyl]-2-propoxybenzamide](/img/structure/B269268.png)
![N-[4-(propionylamino)phenyl]-2-propoxybenzamide](/img/structure/B269269.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B269270.png)
![N-[3-(propionylamino)phenyl]-2-propoxybenzamide](/img/structure/B269273.png)
![3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B269274.png)
![4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269276.png)
![3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B269279.png)
![3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269280.png)

![N,N-diethyl-4-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B269283.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269284.png)
![N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B269287.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B269289.png)